8,14β-Dihydrooripavine-d3
Description
8,14β-Dihydrooripavine-d3 is a deuterated analog of hydromorphone, a semi-synthetic opioid derived from morphine. Its molecular formula is C₁₈H₁₈D₃NO₃, with three deuterium atoms replacing hydrogen at specific positions, enhancing its utility in pharmacokinetic and metabolic studies. This compound retains the core morphinan backbone, featuring a 4,5-epoxy ring and a 6-methoxy group, but incorporates structural modifications at the 8 and 14β positions . The deuterium labeling improves metabolic stability and traceability in mass spectrometry, making it valuable for research on opioid receptor interactions and drug metabolism .
Properties
Molecular Formula |
C₁₈H₁₈D₃NO₃ |
|---|---|
Molecular Weight |
302.38 |
Synonyms |
(5α)-6,7-Didehydro-4,5-epoxy-6-methoxy-17-methyl-morphinan-3-ol-d3; (4R,7aR,12bS)-7-Methoxy-3-methyl-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Modifications in Cardenolide Derivatives ()
While 8,14β-Dihydrooripavine-d3 belongs to the opioid class, insights from structurally related compounds in other drug classes highlight the importance of specific functional groups. For example:
- 14-Hydroxy-5β,14β-card-20(22)-enolide derivatives (e.g., compound 5 in ) exhibit potent anti-inflammatory activity by inhibiting ICAM-1 induction. The 14-hydroxy group and 5β,14β configuration are critical for activity. Modifications such as introducing an 8,14-epoxide ring (compound 8) or additional hydroxyl groups at C-8 (compound 13) drastically reduce efficacy or abolish activity entirely .
- Deuterium substitution: Unlike non-deuterated hydromorphone, 8,14β-Dihydrooripavine-d3’s deuterium atoms slow metabolic degradation, analogous to how deuterated drugs like deutetrabenazine prolong therapeutic effects .
Table 1: Impact of Structural Modifications on Activity
Comparison with Deuterated Pharmaceuticals
- Remdesivir : While unrelated in class, remdesivir’s instability at room temperature underscores the importance of deuterium in stabilizing labile compounds. 8,14β-Dihydrooripavine-d3’s deuterium likely mitigates similar degradation, though direct stability data are unavailable .
- Dexamethasone : Stable under various storage conditions, akin to deuterated opioids’ resistance to metabolic breakdown .
Pharmacodynamic Differences from Parent Compound
Compared to hydromorphone , the 8,14β-dihydro modification and deuterium labeling in 8,14β-Dihydrooripavine-d3 may alter:
- Metabolic pathways : Deuteration slows cytochrome P450-mediated oxidation, extending half-life in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
